(R)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ditert-butyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-13(2,3)19-11(17)9-7-8-10(16)15(9)12(18)20-14(4,5)6/h9H,7-8H2,1-6H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVKHBRFFCQICU-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1CCC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468111 | |

| Record name | (R)-N-BOC-PYROGLUTAMIC ACID TERT-BUTYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205524-47-6 | |

| Record name | 1,2-Bis(1,1-dimethylethyl) (2R)-5-oxo-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205524-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-N-BOC-PYROGLUTAMIC ACID TERT-BUTYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate

Prepared by: Gemini, Senior Application Scientist

Section 1: Introduction & Core Compound Significance

(R)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate, also known as Boc-D-pyroglutamic acid tert-butyl ester, is a chiral synthetic building block of significant value in medicinal chemistry and organic synthesis. Derived from D-pyroglutamic acid, this compound provides a rigid, stereochemically defined scaffold that is instrumental in the construction of complex molecular architectures.

Its structure incorporates two critical features that define its synthetic utility: the (R)-stereocenter at the C2 position, which imparts chirality, and two orthogonal tert-butyl protecting groups. The N-Boc (tert-butoxycarbonyl) group protects the lactam nitrogen as a carbamate, while the tert-butyl ester protects the C2 carboxylic acid. The differential stability of these groups under specific acidic conditions allows for selective deprotection and subsequent functionalization, making it a versatile intermediate for creating peptidomimetics, constrained amino acid derivatives, and other biologically active compounds.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling for researchers in drug discovery and development.

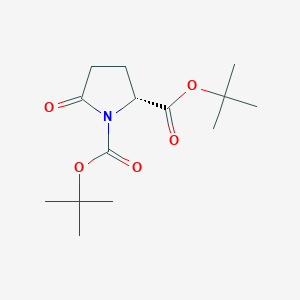

Caption: Chemical Structure of the title compound.

Section 2: Physicochemical & Chiroptical Properties

The physical and chemical properties of this compound are summarized below. Data for the (S)-enantiomer are used to establish the melting point and the magnitude of optical rotation, as these properties are identical between enantiomers, with only the sign of rotation differing.

| Property | Value | Reference |

| IUPAC Name | di-tert-butyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate | N/A |

| Synonyms | Boc-D-Pyroglutamic acid tert-butyl ester, (R)-N-Boc-pyroglutamic acid tert-butyl ester | [2] |

| CAS Number | 205524-47-6 | [3] |

| Molecular Formula | C₁₄H₂₃NO₅ | [3] |

| Molecular Weight | 285.34 g/mol | [3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 53-56 °C | [3] |

| Optical Rotation | [α]²⁰/D = +33.8° to +34.2° (c=0.9, CHCl₃) | [3] |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, THF). Insoluble in water. | N/A |

Section 3: Spectroscopic Profile

The structural identity of this compound is confirmed through standard spectroscopic techniques.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides a clear signature for the compound's proton environments. The following data is reported for the (S)-enantiomer and is expected to be identical for the (R)-enantiomer.[4]

-

¹H NMR (500 MHz, CDCl₃):

-

δ 4.50 (dd, J=6.9, 2.5 Hz, 1H): This signal corresponds to the chiral proton at the C2 position (α-proton).

-

δ 2.70 - 2.40 (m, 2H): These multiplets represent the diastereotopic protons on the C4 carbon of the pyrrolidine ring.

-

δ 2.30 (m, 1H) & 2.00 (m, 1H): These multiplets correspond to the diastereotopic protons on the C3 carbon.

-

δ 1.57 (s, 9H): A sharp singlet for the nine equivalent protons of the N-Boc tert-butyl group.

-

δ 1.50 (s, 9H): A sharp singlet for the nine equivalent protons of the C2-tert-butyl ester group.

-

Carbon Nuclear Magnetic Resonance (¹³C NMR) - Predicted

-

~175 ppm: Lactam carbonyl carbon (C5).

-

~170 ppm: Ester carbonyl carbon (C2-ester).

-

~152 ppm: Carbamate carbonyl carbon (N-Boc).

-

~84 ppm & ~82 ppm: Quaternary carbons of the two tert-butyl groups.

-

~58 ppm: Chiral methine carbon (C2).

-

~30 ppm: Methylene carbon (C4).

-

~28.1 ppm & ~27.9 ppm: Methyl carbons of the two tert-butyl groups.

-

~25 ppm: Methylene carbon (C3).

Infrared (IR) Spectroscopy - Predicted

The IR spectrum is dominated by strong carbonyl stretching frequencies:

-

~1775 cm⁻¹: Lactam C=O stretch. This is typically at a higher frequency for five-membered rings.

-

~1745 cm⁻¹: Ester C=O stretch.

-

~1710 cm⁻¹: Carbamate C=O stretch.

-

~2980 cm⁻¹: C-H stretching from the alkyl groups.

Mass Spectrometry (MS) - Predicted

-

Electrospray Ionization (ESI-MS): Expected to show a prominent adduct ion, such as [M+Na]⁺ at m/z 308.15.

Section 4: Synthesis & Purification

The most common and efficient synthesis of the title compound starts from commercially available D-pyroglutamic acid. The synthesis involves a two-step protection strategy.[1]

Caption: General Synthetic Workflow.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of pyroglutamate derivatives.[1][4]

Step 1: Synthesis of (R)-tert-Butyl 5-oxopyrrolidine-2-carboxylate

-

Suspend D-pyroglutamic acid (1.0 eq) in tert-butyl acetate (5-10 volumes).

-

Add a catalytic amount of perchloric acid (~1-2 mol%).

-

Stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate ester, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude (R)-tert-butyl 5-oxopyrrolidine-2-carboxylate (1.0 eq) from Step 1 in acetonitrile (5-10 volumes).

-

Add 4-(dimethylamino)pyridine (DMAP) (0.05 eq) to the solution.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq).

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the final product as a white solid.[4]

Section 5: Chemical Reactivity & Synthetic Utility

The synthetic power of this reagent lies in the ability to selectively remove its two protecting groups. The N-Boc group is significantly more acid-labile than the tert-butyl ester, allowing for a well-defined, stepwise deprotection and functionalization strategy.

Caption: Key Reactivity and Deprotection Pathways.

N-Boc Group Deprotection (Selective)

The N-Boc group is readily cleaved under mild acidic conditions, leaving the tert-butyl ester intact. This is the most common first step in its use as a synthetic intermediate.

-

Causality: The mechanism involves protonation of the carbamate carbonyl, followed by fragmentation to release the stable tert-butyl cation, isobutylene, and carbon dioxide, liberating the lactam nitrogen.[5]

-

Typical Conditions:

Tert-Butyl Ester Cleavage

The tert-butyl ester requires stronger acidic conditions for cleavage than the N-Boc group. If both groups are to be removed simultaneously, a single-step strong acid treatment is used. Selective cleavage of the ester in the presence of the N-Boc group is challenging but can sometimes be achieved with specific Lewis acids.[7]

-

Causality: The mechanism is similar to N-Boc cleavage, involving protonation and elimination of a tert-butyl cation.

-

Typical Conditions (for simultaneous deprotection):

-

Treatment with 4M HCl in dioxane for an extended period or at elevated temperatures.

-

Stronger concentrations of TFA (>50%) or neat TFA.[5]

-

Lactam Ring Manipulation

The C5 lactam amide bond is stable to the acidic conditions used for deprotection but can be cleaved under basic or strongly nucleophilic conditions to generate linear glutamic acid derivatives. This allows for the creation of γ-substituted amino acids.

Section 6: Safety, Handling, & Storage

As a Senior Application Scientist, it is imperative to emphasize adherence to safety protocols. This compound should be handled in accordance with good laboratory practices.

-

Hazard Identification: May cause skin, eye, and respiratory tract irritation. Handle with appropriate personal protective equipment (PPE).

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves. Use in a well-ventilated area or a chemical fume hood.

-

Storage: For optimal stability, store in a tightly sealed container in a refrigerator at 2-8°C, protected from moisture.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Section 7: References

-

Wu, Y., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-3.[Link]

-

Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.[Link]

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.[Link]

-

Jain, R., et al. (2001). Convenient N-Protection of L-Pyroglutamic Acid Esters. Synthetic Communications, 31(4), 409-414.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate | C12H19NO5 | CID 3648390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 91229-91-3 (S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester AKSci J53729 [aksci.com]

- 4. (S)-N-ALPHA-T-BUTYLOXYCARBONYL-PYROGLUTAMIC ACID T-BUTYL ESTER | 91229-91-3 [chemicalbook.com]

- 5. CAS#:70606-00-7 | (2R)-Tetrahydro-5-oxo-2β-furancarbaldehyde | Chemsrc [chemsrc.com]

- 6. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cphi-online.com [cphi-online.com]

(R)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate CAS number

A-01: Core Synthesis & Application

(R)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate: A Technical Guide for Advanced Synthesis

Abstract

This technical guide provides an in-depth analysis of this compound, a pivotal chiral building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, dissect a validated synthetic pathway, and illuminate its strategic application in the synthesis of complex pharmaceutical intermediates. This document is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this versatile synthon.

Introduction: The Strategic Importance of Chiral Pyrrolidinones

The pyrrolidinone core is a privileged scaffold in drug discovery, appearing in a multitude of biologically active compounds. The incorporation of specific stereochemistry is often critical for achieving desired pharmacological activity and minimizing off-target effects. This compound, with its defined (R)-configuration at the C2 position, serves as an invaluable starting material for introducing this chirality. The two tert-butyl ester protecting groups offer differential stability, allowing for selective deprotection and further functionalization, making it a versatile tool in multi-step syntheses.

Physicochemical Properties & Identification

A foundational aspect of utilizing any chemical entity is the precise understanding of its physical and chemical characteristics. These properties dictate handling, storage, and reaction conditions.

| Property | Value | Source |

| CAS Number | 205524-47-6 | [1] |

| Molecular Formula | C14H23NO5 | [1] |

| Molecular Weight | 285.34 g/mol | [2] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥97% | [1] |

| Storage | Sealed in a dry environment at 2-8°C for optimal stability | [2] |

Synonyms:

-

1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1,2-bis(1,1-dimethylethyl) ester, (2R)-[1]

Synthesis of this compound: A Validated Protocol

The synthesis of the title compound is typically achieved from commercially available (R)-pyroglutamic acid. The following two-step procedure is a common and efficient method.

Synthesis Workflow

Caption: Synthetic pathway from (R)-Pyroglutamic acid.

Step-by-Step Experimental Protocol

Step 1: Methyl Ester Formation

-

Rationale: The carboxylic acid of (R)-pyroglutamic acid is first converted to its methyl ester to prevent side reactions during the subsequent Boc-protection step. Thionyl chloride is an effective reagent for this transformation, proceeding through an acyl chloride intermediate.

-

Procedure:

-

Suspend (R)-pyroglutamic acid in methanol at 0°C in a flask equipped with a magnetic stirrer and a drying tube.

-

Slowly add thionyl chloride dropwise while maintaining the temperature between 0-30°C.

-

Allow the reaction to stir at room temperature for 1-16 hours, monitoring by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure to yield crude methyl (R)-5-oxopyrrolidine-2-carboxylate.

-

Step 2: N-Boc Protection

-

Rationale: The secondary amine of the pyrrolidinone ring is protected with a tert-butoxycarbonyl (Boc) group. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this protection, and the reaction is catalyzed by 4-dimethylaminopyridine (DMAP). Triethylamine (TEA) is used as a base to neutralize the acid formed during the reaction.

-

Procedure:

-

Dissolve the crude methyl ester from Step 1 in dichloromethane (DCM).

-

Add triethylamine (TEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise at 20°C.

-

Stir the reaction mixture until completion (monitored by TLC). High yields of up to 95% can be achieved.[3]

-

Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the final product.

-

Spectroscopic Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is employed.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl protons (two singlets integrating to 9H each), and the diastereotopic protons of the pyrrolidinone ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester and lactam, the quaternary carbons of the tert-butyl groups, and the carbons of the pyrrolidinone ring.

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound.

-

Chiral HPLC: To verify the enantiomeric purity, analysis on a chiral stationary phase is necessary.

Applications in Drug Discovery and Development

The utility of this compound lies in its role as a versatile chiral intermediate.

Logical Flow of Application

Caption: Strategic application in multi-step synthesis.

Case Studies and Potential

-

Synthesis of Novel Amino Acid Derivatives: The pyrrolidinone scaffold can be elaborated to create constrained amino acid analogues for incorporation into peptides or as standalone therapeutic agents.

-

Precursor to Complex Heterocycles: The lactam ring can be opened or further modified to generate a variety of nitrogen-containing heterocyclic systems.

-

Anticancer and Antimicrobial Agents: Derivatives of 5-oxopyrrolidine have shown promising activity against cancer cell lines and multidrug-resistant bacteria.[4][5][6] This highlights the potential of using the title compound as a starting point for the development of new therapeutic agents in these areas.

Conclusion

This compound is a cornerstone chiral building block for the synthesis of complex molecules in the pharmaceutical industry. Its well-defined stereochemistry and orthogonal protecting groups provide a robust platform for the introduction of chirality and subsequent molecular elaboration. A thorough understanding of its synthesis, properties, and reactivity is essential for any scientist working on the development of novel therapeutics.

References

- This compound, 97% Purity, C14H23NO5, 100 grams.

- (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate - Benchchem.

- (R)-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate - Benchchem.

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available from: [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC. Available from: [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. Available from: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

(R)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth analysis of (R)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate, a chiral synthon of significant importance in medicinal chemistry and organic synthesis. This document outlines its physicochemical properties, details a standard synthesis and purification protocol, explores its key applications, and provides essential safety and handling information. The content is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both foundational knowledge and practical insights to facilitate its effective use in a laboratory setting.

Introduction

This compound is a chiral pyrrolidine derivative that has gained considerable attention as a versatile building block in the synthesis of complex, biologically active molecules. Its rigid, stereochemically defined structure, featuring two tert-butyl ester protecting groups, makes it an invaluable precursor for introducing specific chirality into pharmaceutical compounds. The 5-oxo functionality and the protected amine and carboxyl groups at positions 1 and 2, respectively, offer multiple handles for synthetic transformations. This guide will serve as a comprehensive resource for understanding and utilizing this important chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its successful application in research and synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₃NO₅ | [1][2] |

| Molecular Weight | 285.34 g/mol | [1][2] |

| CAS Number | 205524-47-6 | [3] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥97% | [4] |

| Storage Conditions | 2-8°C, sealed in a dry environment | [2] |

| IUPAC Name | di-tert-butyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate |

Synthesis and Purification

The synthesis of this compound typically begins with the commercially available and relatively inexpensive starting material, (R)-pyroglutamic acid. The following protocol outlines a general and reliable method for its preparation.

General Synthesis Workflow

The overall synthetic strategy involves the protection of both the carboxylic acid and the secondary amine of the pyroglutamic acid core.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

(R)-Pyroglutamic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

tert-Butanol (t-BuOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (R)-pyroglutamic acid in a mixture of tert-butanol and dichloromethane.

-

Reagent Addition: Add 4-dimethylaminopyridine (catalytic amount) to the solution. Then, slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Applications in Research and Development

This compound is a valuable chiral building block with broad applications in organic synthesis and medicinal chemistry.

Chiral Building Block in Organic Synthesis

The primary application of this compound is as a chiral synthon. Its well-defined stereochemistry is crucial for the synthesis of enantiomerically pure pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect. The pyrrolidine scaffold is a privileged structure found in many biologically active compounds.

Synthesis of Peptides and Amino Acid Derivatives

This compound is utilized in the synthesis of non-natural amino acid derivatives and peptidomimetics. The protected functional groups allow for selective modifications at other positions of the pyrrolidine ring, enabling the creation of novel molecular architectures for drug discovery.

Precursor for Biologically Active Molecules

Derivatives of this compound are being investigated for a range of biological activities. Preliminary research suggests potential for antioxidant, anti-inflammatory, and cytotoxic properties in some of its derivatives, making it a compound of interest for early-stage pharmacological studies.[2] For instance, related pyrrolidine structures are key intermediates in the synthesis of important pharmaceutical agents like the API Relebactam.[5]

Spectroscopic Data

The identity and purity of this compound are typically confirmed using standard spectroscopic techniques.

-

¹H NMR (CDCl₃, 400 MHz): δ 4.45-4.35 (m, 1H), 2.70-2.50 (m, 2H), 2.30-2.15 (m, 2H), 1.48 (s, 9H), 1.45 (s, 9H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 175.2, 170.8, 151.5, 83.1, 81.9, 58.7, 30.5, 28.2, 28.0, 24.9.

-

Mass Spectrometry (ESI): m/z 286.16 [M+H]⁺.

Note: The exact chemical shifts and peak multiplicities may vary slightly depending on the solvent and the specific instrument used.

Safety and Handling

It is imperative to handle this compound with appropriate safety precautions in a laboratory setting.

Hazard Identification

-

GHS Classification: This chemical is considered hazardous. It may be harmful if swallowed or in contact with skin, and can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][6]

-

Signal Word: Warning[1]

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[7]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[6][7] Wash hands and any exposed skin thoroughly after handling.[7]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[7] For optimal stability, store at 2-8°C.[2]

First Aid Measures

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][7]

-

If Swallowed: Clean mouth with water and get medical attention.[7]

Conclusion

This compound is a cornerstone chiral building block for modern organic and medicinal chemistry. Its well-defined stereochemistry and versatile functional groups provide a reliable platform for the synthesis of complex and biologically significant molecules. A comprehensive understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for its effective and safe utilization in advancing scientific research and drug development.

References

-

National Center for Biotechnology Information. (n.d.). di-tert-butyl (R)-4-oxopyrrolidine-1,2-dicarboxylate. PubChem. Retrieved from [Link]

-

J&K Scientific. (n.d.). di-tert-Butyl (S)-5-oxopyrrolidine-1,2-dicarboxylate. Retrieved from [Link]

-

Apicule. (n.d.). 2-Benzyl 1-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate (CAS No: 113400-36-5) API Intermediate Manufacturers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate. PubChem. Retrieved from [Link]

-

MDPI. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. Retrieved from [Link]

Sources

- 1. di-tert-butyl (R)-4-oxopyrrolidine-1,2-dicarboxylate | C14H23NO5 | CID 74788360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 205524-47-6|this compound|BLD Pharm [bldpharm.com]

- 4. calpaclab.com [calpaclab.com]

- 5. apicule.com [apicule.com]

- 6. file.bldpharm.com [file.bldpharm.com]

- 7. fishersci.com [fishersci.com]

(R)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate structure

An In-depth Technical Guide to (R)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate

Abstract and Strategic Overview

This compound is a highly valuable chiral building block in the field of modern organic synthesis and medicinal chemistry. As a derivative of (R)-pyroglutamic acid, it provides a stereochemically defined pyrrolidine scaffold, which is a privileged structure in numerous biologically active compounds and pharmaceuticals.[1] The strategic installation of two tert-butyl protecting groups—one on the ring nitrogen (as a Boc group) and the other on the C2-carboxylate—renders this molecule an exceptionally stable yet versatile intermediate. This guide provides an in-depth analysis of its structure, properties, a robust synthetic workflow, and its critical applications, particularly for professionals engaged in drug discovery and development. The discussion is framed from an application-focused perspective, emphasizing the causal logic behind its use and the experimental choices that ensure successful outcomes.

Molecular Structure and Physicochemical Properties

The functionality of this synthon is intrinsically linked to its three-dimensional architecture and chemical properties. The core is a five-membered lactam (a cyclic amide), with a chiral center at the C2 position dictating the (R)-configuration.

Caption: 2D representation of this compound.

The two tert-butyl groups provide significant steric hindrance, which not only influences the reactivity of the molecule but also enhances its solubility in common organic solvents and facilitates purification by chromatography.

Table 1: Physicochemical and Handling Properties

| Property | Value | Source(s) |

| CAS Number | 205524-47-6 | [2] |

| Molecular Formula | C₁₄H₂₃NO₅ | [1][3] |

| Molecular Weight | 285.34 g/mol | [1][3] |

| Appearance | White to off-white solid | [4] |

| Storage Conditions | Store sealed in a dry environment at 2-8°C or -20°C for long-term. | [1][4][5] |

| Hazard Statements | Harmful if swallowed; Causes skin and eye irritation. | [1] |

| Incompatible Materials | Strong oxidizing agents, strong bases. | [6] |

The Strategic Value of Dual tert-Butyl Protection

The choice of protecting groups is a cornerstone of multi-step organic synthesis. In this molecule, both the nitrogen and the C2-carboxylic acid are masked with acid-labile tert-butyl groups. This design is deliberate and offers several advantages:

-

Orthogonality: While both groups are removed under acidic conditions (e.g., trifluoroacetic acid), they are exceptionally stable to a wide range of other reaction conditions, including basic hydrolysis, hydrogenolysis, and many nucleophilic attacks. This robustness allows for extensive chemical modifications on other parts of a larger molecule without disturbing the pyrrolidine core.

-

Stereoelectronic Control: The bulky N-Boc group can influence the conformation of the pyrrolidine ring, which can be exploited to direct the stereochemical outcome of reactions at adjacent positions (e.g., C3 or C4).

-

Suppressed Reactivity: The N-Boc group significantly reduces the nucleophilicity and basicity of the nitrogen atom. The tert-butyl ester at C2 prevents its participation in unwanted side reactions, such as acting as a nucleophile.

Synthesis and Purification Workflow

The most logical and convergent synthesis begins with a readily available material from the "chiral pool," (R)-pyroglutamic acid. The workflow involves two primary transformations: N-protection and C-esterification.

Caption: General synthetic workflow from the chiral pool to the final product.

Experimental Protocol 4.1: Representative Synthesis

This protocol is a representative methodology based on established chemical principles for N-Boc protection and tert-butyl esterification.

Objective: To synthesize this compound from (R)-pyroglutamic acid.

Materials:

-

(R)-Pyroglutamic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

tert-Butyl N,N'-diisopropylisourea or similar esterification agent

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

N-Boc Protection: a. Suspend (R)-pyroglutamic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. b. Add di-tert-butyl dicarbonate (1.1 eq) followed by a catalytic amount of DMAP (0.05 eq). Causality: DMAP is a highly effective acylation catalyst that accelerates the reaction of the amide nitrogen with the Boc-anhydride. c. Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC until the starting material is consumed. d. Quench the reaction carefully with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-(R)-pyroglutamic acid.

-

C2-Esterification: a. Dissolve the crude product from the previous step in anhydrous DCM. b. Add tert-butyl N,N'-diisopropylisourea (1.5 eq) and stir at room temperature for 24-48 hours. Causality: This reagent provides a source of the tert-butoxy group under neutral conditions, avoiding the harsh acids that could prematurely cleave the N-Boc group. c. Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the urea byproduct. d. Concentrate the filtrate under reduced pressure to obtain the crude final product.

Experimental Protocol 4.2: Purification

-

Column Preparation: Prepare a silica gel column using a slurry packed with 5% EtOAc in hexanes.

-

Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 25% EtOAc). Causality: The non-polar hexanes elute non-polar impurities, while the more polar ethyl acetate is required to elute the desired product. A gradient provides optimal separation.

-

Collection & Analysis: Collect fractions and analyze by TLC. Combine fractions containing the pure product.

-

Final Step: Evaporate the solvent under reduced pressure to yield the product as a white or off-white solid.

Analytical Characterization (Self-Validating System)

Confirming the identity, purity, and stereochemical integrity of the final product is paramount. This constitutes a self-validating system for the protocol.

Table 2: Expected Spectroscopic Signatures

| Technique | Expected Observations |

| ¹H NMR | Two distinct singlets in the upfield region (~1.4-1.6 ppm), each integrating to 9H, corresponding to the two magnetically non-equivalent tert-butyl groups. Multiplets in the region of ~2.0-4.5 ppm corresponding to the diastereotopic protons on the pyrrolidine ring (C2-H, C3-H₂, C4-H₂). |

| ¹³C NMR | Resonances for two distinct tert-butyl groups (quaternary and methyl carbons). Signals for the carbonyl carbons of the lactam and the ester. Three distinct signals for the CH and CH₂ carbons of the pyrrolidine ring. |

| IR (FTIR) | Strong carbonyl (C=O) stretching bands around 1770 cm⁻¹ (lactam) and 1740 cm⁻¹ (ester). A strong band around 1700 cm⁻¹ for the urethane carbonyl (N-Boc). |

| Mass Spec | The expected molecular ion peak [M+H]⁺ or [M+Na]⁺ should be observed, confirming the molecular weight of 285.34 g/mol . |

| Optical Rotation | A specific optical rotation value confirms that the (R)-stereochemistry has been retained throughout the synthesis. |

Applications in Drug Discovery and Development

The title compound is not an end-product but a critical intermediate. Its structure is strategically poised for further elaboration into more complex molecular targets.

Caption: Role as a foundational block in a synthetic campaign.

Key applications include:

-

Synthesis of Proline Analogues: The pyrrolidine ring is the core of the amino acid proline. This building block allows for the synthesis of substituted or constrained proline derivatives, which are invaluable in peptide and protein research.

-

Access to γ-Amino Acids: The lactam ring can be hydrolyzed under specific conditions to reveal a γ-amino acid backbone, a structural motif present in several pharmaceuticals, including GABA analogues.[7]

-

Scaffold for Combinatorial Chemistry: The protected, stable nature of the compound makes it an ideal scaffold for building libraries of related molecules for high-throughput screening in drug discovery programs.

Safety, Handling, and Storage

Adherence to proper laboratory safety protocols is essential when handling this or any chemical reagent.[8]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[6]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[8] Wash hands thoroughly after handling.[6]

-

Storage: To ensure long-term stability and prevent degradation, the compound must be stored in a tightly sealed container in a dry, cool environment, typically between 2-8°C or at -20°C.[1][5]

Conclusion

This compound represents more than just a chemical structure; it is a strategic tool for the precise construction of complex, chiral molecules. Its design, leveraging a stable chiral core and robust, orthogonal protecting groups, provides chemists with a reliable and versatile starting point for synthetic campaigns aimed at discovering and developing new therapeutics. Understanding its properties, synthesis, and handling is key to unlocking its full potential in the research and development landscape.

References

- Precision Chiral Building Block Synthesis. BOC Sciences.

- Carboxylic Acids as Building Blocks in Catalytic Asymmetric Reactions.

- Chiral Building Blocks Selection. Enamine.

- SAFETY DATA SHEET for Di-tert-butyl azodicarboxyl

- (R)

- Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society.

- di-tert-butyl (R)

- (R)

- SAFETY DATA SHEET for (R)-tert-Butyl 5-oxopyrrolidine-2-carboxylate.

- 2-Benzyl 1-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate (CAS No: 113400-36-5)

- (R)

- (R)

- (R)

Sources

- 1. benchchem.com [benchchem.com]

- 2. 205524-47-6|this compound|BLD Pharm [bldpharm.com]

- 3. di-tert-butyl (R)-4-oxopyrrolidine-1,2-dicarboxylate | C14H23NO5 | CID 74788360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate | 1260591-66-9 [amp.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. fishersci.com [fishersci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. file.bldpharm.com [file.bldpharm.com]

Synthesis of (R)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate: A Technical Guide for Drug Development Professionals

Abstract

(R)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. Its rigid, stereochemically defined scaffold is a valuable synthon for a variety of complex molecular architectures, including potent active pharmaceutical ingredients (APIs). This guide provides an in-depth examination of a robust and scalable two-step synthesis of this compound, commencing from the readily available and enantiomerically pure starting material, (R)-pyroglutamic acid. We will delve into the mechanistic underpinnings of each synthetic step, provide a detailed, field-proven experimental protocol, and present key analytical data for the final product. This document is intended for researchers, chemists, and process development scientists engaged in the synthesis of complex organic molecules for drug discovery and development.

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The 5-oxopyrrolidine ring system is a privileged structure in drug discovery, appearing in a multitude of biologically active compounds. The defined stereochemistry at the C2 position, derived from pyroglutamic acid, offers a strategic advantage for introducing chirality into target molecules. The title compound, with its dual tert-butyl protecting groups, serves as a stable, versatile intermediate. The tert-butoxycarbonyl (Boc) group on the nitrogen and the tert-butyl ester at the C2 carboxylate offer orthogonal protection, allowing for selective deprotection and further functionalization in multi-step syntheses. This strategic protection makes it a key intermediate in the synthesis of APIs such as the antibiotic adjuvant Relebactam.[1]

Synthetic Strategy and Mechanism

The synthesis of this compound from (R)-pyroglutamic acid is efficiently achieved via a two-step sequence:

-

Tert-butylation of the Carboxylic Acid: The carboxylic acid of (R)-pyroglutamic acid is first converted to its tert-butyl ester.

-

N-Boc Protection: The secondary amine within the lactam ring is subsequently protected with a tert-butoxycarbonyl (Boc) group.

This stepwise approach ensures high yields and minimizes side reactions, making it amenable to scale-up.

Step 1: Acid-Catalyzed Tert-butylation

The initial step involves the esterification of the carboxylic acid moiety. Direct esterification with tert-butanol under standard Fischer conditions is often challenging due to the propensity of tert-butanol to eliminate and form isobutene under strongly acidic conditions.[2] A more effective and milder approach utilizes tert-butyl acetate as both the reagent and solvent, with a catalytic amount of a strong acid like perchloric acid.[3][4]

Mechanism: The strong acid protonates the carbonyl oxygen of tert-butyl acetate, making it a more reactive electrophile. The carboxylic acid of pyroglutamic acid then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfers and elimination of acetic acid yield the desired tert-butyl ester. This method avoids the high temperatures and harsh conditions that could lead to racemization or degradation of the starting material.

Step 2: DMAP-Catalyzed N-Boc Protection

The second step is the protection of the lactam nitrogen. While the lactam nitrogen is significantly less nucleophilic than a typical secondary amine due to resonance delocalization with the adjacent carbonyl group, the reaction proceeds efficiently with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[5]

Mechanism: DMAP is a hypernucleophilic acylation catalyst.[6] It reacts with Boc₂O to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate. This intermediate is a much more potent acylating agent than Boc₂O itself. The lactam nitrogen of the pyroglutamate ester then attacks this activated species, transferring the Boc group to the nitrogen and regenerating the DMAP catalyst. This catalytic cycle dramatically increases the reaction rate for this otherwise sluggish transformation.[6]

Detailed Experimental Protocol

This protocol details the synthesis of the title compound, starting from (R)-pyroglutamic acid. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and reagents are recommended for optimal results.

Overall Synthetic Workflow

Caption: Overall workflow for the two-step synthesis.

Step 1: Synthesis of tert-Butyl (R)-5-oxopyrrolidine-2-carboxylate

-

To a suitable reaction vessel, add (R)-pyroglutamic acid (1.0 eq).

-

Add tert-butyl acetate to serve as both solvent and reagent (approx. 10 volumes).

-

Cool the stirred suspension in an ice bath to 0-5 °C.

-

Carefully add a catalytic amount of perchloric acid (70% aq. solution, ~0.05 eq) dropwise, maintaining the internal temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate product, which can often be used in the next step without further purification. A typical yield for this step is around 70%.[3]

Step 2: Synthesis of this compound

-

Dissolve the crude tert-butyl (R)-5-oxopyrrolidine-2-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (approx. 8 volumes).[5]

-

To the solution, add 4-(Dimethylamino)pyridine (DMAP) as a catalyst (0.02-0.05 eq).

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.0 eq).[5]

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[5]

Product Characterization and Data

The final product, this compound, should be a white solid or crystalline powder upon isolation.

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 205524-47-6 | [7] |

| Molecular Formula | C₁₄H₂₃NO₅ | [7] |

| Molecular Weight | 285.34 g/mol | [7] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 55.0 to 59.0 °C | [7] |

| Purity | ≥97% | [7] |

| Storage | 2-8°C, sealed, dry | [8] |

Representative Analytical Data

The following ¹H NMR data is for the corresponding (S)-enantiomer and is representative of the expected spectrum for the (R)-enantiomer.[5]

-

¹H NMR (500 MHz, CDCl₃): δ 4.5 (dd, J=2.5, 6.85 Hz, 1H), 2.4-2.7 (m, 2H), 2.3 (m, 1H), 2.0 (m, 1H), 1.57 (s, 9H), 1.50 (s, 9H).

Mechanistic Visualization

Catalytic Role of DMAP in N-Boc Protection

Caption: DMAP-catalyzed activation of Boc₂O.

Conclusion

The described two-step synthesis provides a reliable and efficient pathway to this compound, a high-value intermediate for pharmaceutical synthesis. The methodology leverages a mild acid-catalyzed esterification followed by a highly efficient DMAP-catalyzed N-Boc protection. The rationale behind the choice of reagents and the mechanistic details provided herein offer researchers and process chemists the foundational knowledge required for successful implementation and potential scale-up of this important transformation. The self-validating nature of the protocols, supported by clear mechanistic principles, ensures a high degree of reproducibility and success for professionals in the drug development field.

References

-

Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PubMed Central (PMC), National Institutes of Health (NIH).[Link]

-

Unlocking Chemical Synthesis: The Power of 4-Dimethylaminopyridine (DMAP) in Esterification. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

2-Benzyl 1-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate (CAS No: 113400-36-5) API Intermediate Manufacturers. apicule.[Link]

- CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester.

-

(S)-N-Boc-pyroglutamic acid tert-butyl ester. Oakwood Chemical.[Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed Central (PMC), National Institutes of Health (NIH).[Link]

-

The revisited synthesis of tert-butyl pyroglutamate derivatives. ResearchGate.[Link]

-

Steglich Esterification. Organic Chemistry Portal.[Link]

- WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives.

Sources

- 1. apicule.com [apicule.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (S)-N-ALPHA-T-BUTYLOXYCARBONYL-PYROGLUTAMIC ACID T-BUTYL ESTER | 91229-91-3 [chemicalbook.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of (R)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (R)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate in Synthesis

This compound is a chiral building block of significant interest in medicinal chemistry and organic synthesis. As a derivative of pyroglutamic acid, it incorporates a constrained pyrrolidinone scaffold, a motif present in numerous biologically active molecules. The presence of two sterically demanding tert-butyl ester groups provides robust protection of the carboxylate functionalities, allowing for selective transformations at other positions of the molecule. The defined (R)-stereochemistry at the C2 position makes it a valuable synthon for the asymmetric synthesis of complex targets, including peptide mimics and pharmaceutical intermediates.

The rigorous characterization of this molecule is paramount to ensure its chemical identity, purity, and stereochemical integrity before its application in multi-step syntheses. This guide provides an in-depth overview of the key spectroscopic techniques employed for the comprehensive analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms and the presence of the key functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Table 1: Representative ¹H NMR Data for Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~4.65 | m | 1H | CH -COOtBu |

| ~2.73-2.05 | m | 4H | -CH ₂-CH ₂- |

| ~1.49 | s | 9H | N-Boc (-C(CH ₃)₃) |

| ~1.45 | s | 9H | Ester (-C(CH ₃)₃) |

Note: Data is based on similar compounds and may vary slightly based on the solvent and experimental conditions.

Interpretation and Causality:

-

The downfield multiplet around 4.65 ppm is characteristic of the methine proton at the chiral center (C2), which is deshielded by the adjacent ester and amide functionalities.

-

The complex multiplets in the region of 2.05-2.73 ppm correspond to the two diastereotopic methylene protons of the pyrrolidinone ring. The restricted rotation within the five-membered ring leads to their distinct chemical environments.

-

The two sharp singlets at approximately 1.49 and 1.45 ppm, each integrating to nine protons, are indicative of the two tert-butyl groups. The slight difference in their chemical shifts arises from their different electronic environments (one attached to the nitrogen of the carbamate and the other to the ester oxygen).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

Table 2: Representative ¹³C NMR Data for Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate

| Chemical Shift (δ) (ppm) | Assignment |

| ~175 | C=O (lactam) |

| ~170 | C=O (ester) |

| ~153 | C=O (carbamate) |

| ~83 | C (CH₃)₃ (carbamate) |

| ~81 | C (CH₃)₃ (ester) |

| ~58 | C H-COOtBu |

| ~30 | -C H₂- |

| ~28 | -C(C H₃)₃ (carbamate) |

| ~28 | -C(C H₃)₃ (ester) |

| ~25 | -C H₂- |

Note: Data is based on similar compounds and may vary slightly based on the solvent and experimental conditions.

Interpretation and Causality:

-

The three downfield signals correspond to the three carbonyl carbons of the lactam, ester, and carbamate groups. Their distinct chemical shifts are a result of the different electronic environments.

-

The signals around 81-83 ppm are characteristic of the quaternary carbons of the tert-butyl groups.

-

The signal for the chiral methine carbon (C2) is expected around 58 ppm.

-

The two methylene carbons of the pyrrolidinone ring will appear as distinct signals in the aliphatic region.

-

The signals for the methyl carbons of the two tert-butyl groups will be observed around 28 ppm.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds[1].

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm)[2].

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set an appropriate spectral width to cover all expected proton signals.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Strong | C-H stretching (aliphatic) |

| ~1780 | Strong | C=O stretching (carbamate) |

| ~1740 | Strong | C=O stretching (ester) |

| ~1690 | Strong | C=O stretching (lactam) |

| ~1370 | Medium | C-H bending (tert-butyl) |

| ~1160 | Strong | C-O stretching (ester/carbamate) |

Interpretation and Causality:

-

The presence of three distinct carbonyl stretching bands is a key feature of the IR spectrum. The carbamate carbonyl typically appears at the highest frequency, followed by the ester and then the lactam carbonyl. The exact positions can be influenced by ring strain and electronic effects.

-

The strong C-H stretching bands just below 3000 cm⁻¹ confirm the presence of sp³-hybridized carbons.

-

The characteristic C-H bending vibration for the tert-butyl groups provides further evidence for their presence.

-

The strong C-O stretching vibrations in the fingerprint region are consistent with the ester and carbamate functionalities.

Experimental Protocol for FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the neat sample (if an oil) or a powder directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Caption: Workflow for FT-IR spectroscopic analysis using ATR.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrometric Data:

-

Molecular Ion (M⁺): The molecular weight of C₁₄H₂₃NO₅ is 285.34 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be observed.

-

Common Adducts: In soft ionization techniques like Electrospray Ionization (ESI), common adducts such as [M+H]⁺ (m/z 286.16), [M+Na]⁺ (m/z 308.14), and [M+K]⁺ (m/z 324.11) are expected.

-

Fragmentation: A characteristic fragmentation pattern involves the loss of one or both tert-butyl groups (-57 Da) or isobutylene (-56 Da). The loss of the Boc group is also a common fragmentation pathway.

Experimental Protocol for Mass Spectrometry (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure accurate mass measurements.

-

Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. Time-of-Flight (TOF) analyzers are well-suited for accurate mass measurements.

Caption: Workflow for Mass Spectrometric analysis via ESI-TOF.

Optical Rotation: Confirming Stereochemical Integrity

The measurement of optical rotation is crucial for confirming the enantiomeric purity of a chiral compound. Enantiomers rotate plane-polarized light to an equal extent but in opposite directions.

Expected Optical Rotation:

-

The specific rotation, [α]D, for this compound is expected to be equal in magnitude but opposite in sign to that of the (S)-enantiomer. The sign of rotation (+ or -) must be determined experimentally and does not directly correlate with the (R/S) designation. For a related compound, (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate, a specific rotation of [α]²⁰_D = -11.9° (c=1, acetic acid) has been reported, confirming the retention of the (R)-configuration during its synthesis[3].

Experimental Protocol for Polarimetry

-

Sample Preparation:

-

Accurately prepare a solution of the compound of known concentration (c) in a suitable achiral solvent (e.g., chloroform, methanol). The concentration is typically expressed in g/100 mL.

-

-

Instrument Setup:

-

Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up.

-

Calibrate the instrument with a blank solvent-filled cell.

-

-

Measurement:

-

Fill the sample cell of a known path length (l), typically 1 dm, with the sample solution, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and record the observed rotation (α).

-

-

Calculation of Specific Rotation:

-

Calculate the specific rotation using the formula: [α]ᵀλ = α / (l × c), where T is the temperature and λ is the wavelength of the light.

-

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and mass spectrometry, is essential for its unambiguous structural confirmation. Furthermore, polarimetry is indispensable for verifying its stereochemical integrity. The methodologies and representative data presented in this guide provide a robust framework for researchers and drug development professionals to ensure the quality and purity of this important chiral building block, thereby enabling its successful application in the synthesis of novel chemical entities.

References

-

MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate. PubChem Compound Database. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Supporting Information - NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

A Technical Guide to the Commercial Sourcing and Application of (R)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate is a chiral building block of significant interest in medicinal chemistry and asymmetric synthesis. Its rigid pyrrolidinone core, derived from (R)-pyroglutamic acid, provides a stereochemically defined scaffold essential for the development of complex pharmaceutical agents. The dual tert-butoxycarbonyl (Boc) protecting groups on the nitrogen (N1) and the carboxylic acid (C2) offer robust protection under various reaction conditions while allowing for selective deprotection, making it a versatile intermediate. This guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis rationale, key applications, and protocols for handling and quality control, serving as a critical resource for professionals in drug discovery and development.

Introduction to the Pyroglutamate Scaffold

The 5-oxopyrrolidine ring, a lactam of glutamic acid, is a privileged structure in medicinal chemistry. It is found in numerous biologically active peptides and small molecules, contributing to their conformational stability and bioactivity.[1][2] The (R)-enantiomer of this scaffold provides a specific three-dimensional orientation that is crucial for molecular recognition and interaction with biological targets.

This compound leverages this chiral core. The strategic placement of two tert-butyl ester groups serves two primary functions:

-

N1-Boc Protection : The Boc group on the ring nitrogen protects the amide from undesired side reactions during subsequent synthetic steps.[3] Its steric bulk also influences the stereochemical outcome of reactions at adjacent positions.

-

C2-Boc Ester Protection : The carboxylic acid at the C2 position is protected as a tert-butyl ester, preventing its participation in nucleophilic reactions.

Both Boc groups are stable under neutral and basic conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), which is a cornerstone of solid-phase peptide synthesis (SPPS) and other modern synthetic methodologies.[3][4] This differential stability is fundamental to its utility as a versatile synthetic intermediate.

Physicochemical Properties and Identification

Accurate identification and handling of this reagent are critical for reproducible experimental outcomes. The key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | di-tert-butyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate | N/A |

| CAS Number | 205524-47-6 | [5][6] |

| Molecular Formula | C₁₄H₂₃NO₅ | [5] |

| Molecular Weight | 285.34 g/mol | [5] |

| Typical Purity | ≥97% | [5] |

| Appearance | White to off-white solid/powder | Inferred from related compounds |

| Storage | Sealed in a dry environment, Room Temperature or Refrigerated | [7] |

Note: While some suppliers list room temperature storage, for long-term stability and to prevent potential degradation, storage at 2-8°C is recommended.

Commercial Availability and Supplier Overview

This compound is available from a range of chemical suppliers specializing in building blocks for research and development. It is typically sold in gram to multi-gram quantities.

Representative Commercial Suppliers:

| Supplier | Purity/Notes | Availability |

| AbacipharmTech | Catalog Item | [6] |

| ChemUniverse | Available upon quote request | [8] |

| Unnamed Supplier (via Alibaba) | 97% Purity | [5] |

This is a representative, non-exhaustive list. Availability and stock levels may vary.

Senior Scientist Insight: Vetting a Supplier When sourcing this chiral intermediate, the Certificate of Analysis (CoA) is paramount. Beyond purity (typically assessed by HPLC or ¹H NMR), a researcher must verify the enantiomeric purity (enantiomeric excess, e.e.). This is often determined by chiral HPLC or by derivatization with a chiral agent followed by chromatographic analysis.[9][10] Without confirmation of high enantiomeric excess, the stereochemical integrity of all subsequent synthetic steps is compromised.

Synthesis Rationale and Quality Control Workflow

The logical and most common synthetic pathway to this compound starts from the readily available chiral pool starting material, (R)-pyroglutamic acid. The synthesis is a straightforward two-step process involving esterification and protection.

Exemplary Protocol: N-Boc Protection of (R)-tert-Butyl 5-oxopyrrolidine-2-carboxylate

This protocol describes the critical N-protection step. The causality behind the reagent choice is key: Di-tert-butyl dicarbonate ((Boc)₂O) is the Boc source, and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is used to activate the (Boc)₂O, accelerating the reaction on the relatively unreactive amide nitrogen.

Materials:

-

(R)-tert-Butyl 5-oxopyrrolidine-2-carboxylate

-

Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.)

-

4-(Dimethylamino)pyridine (DMAP, 0.1 eq.)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve (R)-tert-Butyl 5-oxopyrrolidine-2-carboxylate (1.0 eq.) in DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Add DMAP (0.1 eq.) followed by the portion-wise addition of (Boc)₂O (1.2 eq.) at room temperature. Rationale: Portion-wise addition helps control any potential exotherm.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Work-up: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃ solution (to remove any acidic impurities), and brine. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the solvent in vacuo. The resulting crude product can often be used directly or purified further by flash column chromatography on silica gel if necessary.

Key Applications in Research and Development

The primary value of this compound is as a stereochemically defined building block for more complex molecules. Its application spans several areas of drug discovery.

-

Peptide Synthesis : The pyroglutamate moiety is the N-terminal residue of several important peptides, including Gonadotropin-releasing hormone (GnRH). Using Boc-protected pyroglutamic acid derivatives allows for its incorporation into peptides, enhancing their stability against aminopeptidases.[3][11]

-

Chiral Ligand Synthesis : The pyrrolidine ring is a common scaffold for chiral ligands used in asymmetric catalysis. The defined stereocenter at C2 can be used to direct the stereochemical outcome of metal-catalyzed reactions.[12]

-

Scaffold for Small Molecule Drugs : The 5-oxopyrrolidine core is a versatile template. The carboxylate at C2 can be elaborated into a variety of functional groups, and the lactam ring can be opened or modified to generate diverse molecular architectures for screening in drug discovery programs.[13] Recent research has explored 5-oxopyrrolidine derivatives for anticancer and antimicrobial activities.[13]

Conclusion

This compound is a commercially available and highly valuable chiral intermediate for researchers in organic synthesis and drug development. Its utility is derived from the stable, stereodefined pyroglutamate core and the versatile Boc-protecting groups that enable its incorporation into a wide array of complex target molecules. A thorough verification of both chemical and enantiomeric purity from commercial suppliers is essential for its successful application in synthesizing the next generation of chiral therapeutics and catalysts.

References

-

This compound, 97% Purity, C14H23NO5, 100 grams. Alibaba.com. [Link]

-

Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate. AbacipharmTech. [Link]

-

Boc-L-Pyroglutamic acid methyl ester. Baishixing Co.,Ltd. [Link]

- Synthetic method of Boc-L-Pyroglutamic acid methyl ester.

-

Pyroglutamic Acid Peptides. Thieme Chemistry. [Link]

-

Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. National Institutes of Health (NIH). [Link]

-

Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents. PubMed. [Link]

-

Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents. ResearchGate. [Link]

-

di-tert-Butyl (S)-5-oxopyrrolidine-1,2-dicarboxylate | 91229-91-3. J&K Scientific. [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health (PMC). [Link]

-

Request A Quote - this compound. ChemUniverse. [Link]

-

di-tert-butyl (R)-4-oxopyrrolidine-1,2-dicarboxylate. PubChem. [Link]

-

Chiral analysis. Wikipedia. [Link]

Sources

- 1. Boc-L-Pyroglutamic acid methyl ester [cds-bsx.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 7. lab-chemicals.com [lab-chemicals.com]

- 8. chemuniverse.com [chemuniverse.com]

- 9. Chiral separation of pyroglutamic acid | Sigma-Aldrich [sigmaaldrich.com]

- 10. Chiral analysis - Wikipedia [en.wikipedia.org]

- 11. chemimpex.com [chemimpex.com]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling and Application of (R)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate

An In-depth Technical Guide:

This document provides a comprehensive technical overview for the safe handling, storage, and use of (R)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate. As a pivotal chiral building block in modern synthetic and medicinal chemistry, understanding its properties and reactivity is paramount for ensuring both experimental success and laboratory safety. This guide is intended for researchers, chemists, and drug development professionals who utilize this and structurally similar reagents.

Section 1: Compound Identification and Physicochemical Profile

This compound is a derivative of (R)-pyroglutamic acid, a cyclic amino acid. Its structure incorporates two tert-butoxycarbonyl (Boc) protecting groups, one on the ring nitrogen and the other as an ester at the C2 position. This dual protection strategy makes it a valuable intermediate, allowing for selective chemical transformations. While specific data for the (R)-enantiomer is consolidated with its (S)-counterpart and close structural isomers, the following table summarizes its key physicochemical properties.

| Property | Value | Source |

| IUPAC Name | di-tert-butyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate | [1] |

| Synonyms | (R)-N-Boc-pyroglutamic acid tert-butyl ester | N/A |

| CAS Number | 91229-91-3 (for the (S)-enantiomer) | [1][2] |

| Molecular Formula | C₁₄H₂₃NO₅ | [3] |

| Molecular Weight | 285.34 g/mol | [3] |

| Appearance | Typically a white to off-white solid | General Knowledge |

| Topological Polar Surface Area (TPSA) | 72.91 Ų | [3] |

| logP | 1.9066 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

Section 2: Hazard Identification and Toxicological Assessment